4-Amino-2-hydroxybenzonitrile
Overview
Description
4-Amino-2-hydroxybenzonitrile is an organic compound with the molecular formula C7H6N2O It is a derivative of benzonitrile, characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to the benzene ring
Scientific Research Applications
4-Amino-2-hydroxybenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of advanced materials and specialty chemicals
Safety and Hazards
“4-Amino-2-hydroxybenzonitrile” is considered hazardous. It is toxic if swallowed and causes skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .
Mechanism of Action
Target of Action
It’s known that benzonitriles, in general, are versatile chemicals that play key roles in the synthesis of various compounds .
Mode of Action
The mode of action of 4-Amino-2-hydroxybenzonitrile involves a nucleophilic attack of hydroxylamine to benzaldehyde, followed by a dehydration step to form the benzaldehyde oxime . This reaction is part of the green synthesis of benzonitrile .
Biochemical Pathways
Benzonitriles are known to be involved in the synthesis of various compounds, suggesting that they may influence multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight of 13414 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
As a benzonitrile, it is known to play key roles in the synthesis of various compounds .
Biochemical Analysis
Biochemical Properties
It is known that benzylic compounds, such as 4-Amino-2-hydroxybenzonitrile, can undergo various reactions including free radical bromination, nucleophilic substitution, and oxidation . These reactions can potentially interact with various enzymes, proteins, and other biomolecules, altering their function and activity.
Molecular Mechanism
Based on its chemical structure, it could potentially interact with biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not well known. Benzylic compounds can undergo various reactions, potentially interacting with various enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Amino-2-hydroxybenzonitrile can be synthesized through several methods. One common approach involves the nitration of 4-amino-2-hydroxybenzaldehyde, followed by reduction to form the desired benzonitrile derivative. Another method includes the reaction of 4-amino-2-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with sodium cyanide to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. For instance, the use of metal catalysts such as palladium or nickel can facilitate the conversion of precursor compounds to the desired product under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino and hydroxyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst are typically used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitro compounds can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted aromatic compounds.
Comparison with Similar Compounds
2-Hydroxybenzonitrile: Lacks the amino group, resulting in different reactivity and applications.
4-Amino-2-methoxybenzonitrile: Contains a methoxy group instead of a hydroxyl group, affecting its chemical properties and uses.
4-Amino-3-hydroxybenzonitrile: The position of the hydroxyl group is different, leading to variations in reactivity and applications.
Uniqueness: 4-Amino-2-hydroxybenzonitrile is unique due to the specific positioning of the amino and hydroxyl groups on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
4-amino-2-hydroxybenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-4-5-1-2-6(9)3-7(5)10/h1-3,10H,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZNEHKRXXALJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)O)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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